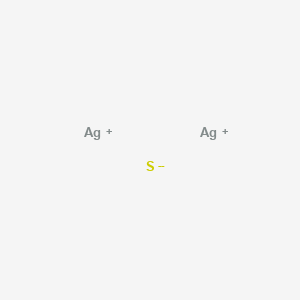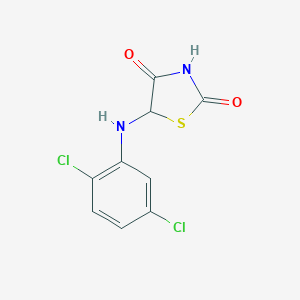
trans-4-Cyclohexene-1,2-dicarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Cyclohexene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C8H8O3. It is a cyclic anhydride derived from cyclohexene and is known for its applications in various chemical reactions and industrial processes. This compound is particularly interesting due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Cyclohexene-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction combines 1,3-butadiene with maleic anhydride to form the desired product. The reaction is carried out under reflux conditions with solvents like xylene to facilitate the reaction . The product can be purified by crystallization and further characterized by melting point determination and spectroscopic methods.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Cyclohexene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and peroxyacetic acid.
Reduction: Hydrogenation using palladium catalysts is a typical method for reduction.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces trans-4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: Yields trans-1,2-Cyclohexanedicarboxylic acid.
Substitution: Forms various substituted cyclohexene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
trans-4-Cyclohexene-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Diels-Alder reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trans-4-Cyclohexene-1,2-dicarboxylic anhydride involves its reactivity towards nucleophiles and electrophiles. The anhydride functional group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing ring-opening reactions .
Vergleich Mit ähnlichen Verbindungen
- cis-4-Cyclohexene-1,2-dicarboxylic anhydride
- trans-1,2-Cyclohexanedicarboxylic anhydride
- cis-1,2,3,6-Tetrahydrophthalic anhydride
Comparison: trans-4-Cyclohexene-1,2-dicarboxylic anhydride is unique due to its trans configuration, which affects its reactivity and physical properties. Compared to its cis counterpart, it has different melting points and solubility characteristics. The trans configuration also influences its behavior in chemical reactions, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
13149-03-6 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(3aS,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
KMOUUZVZFBCRAM-WDSKDSINSA-N |
Isomerische SMILES |
C1C=CC[C@H]2[C@H]1C(=O)OC2=O |
SMILES |
C1C=CCC2C1C(=O)OC2=O |
Kanonische SMILES |
C1C=CCC2C1C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)





![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
